molecular formula C8H11NO3S2 B14835305 N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide

N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide

Katalognummer: B14835305
Molekulargewicht: 233.3 g/mol
InChI-Schlüssel: YFRCDXIXEQDGSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide is an organic compound belonging to the sulfonamide family It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which also contains a hydroxyl and a methylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide typically involves the reaction of 4-hydroxy-3-(methylthio)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Hydroxy-3-(methylthio)aniline+Methanesulfonyl chlorideThis compound\text{4-Hydroxy-3-(methylthio)aniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-Hydroxy-3-(methylthio)aniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as alkoxides or thiolates can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Hydroxyphenyl)methanesulfonamide
  • N-(3-Methylthio-4-hydroxyphenyl)methanesulfonamide
  • N-(4-Hydroxy-3-methoxyphenyl)methanesulfonamide

Uniqueness

N-(4-Hydroxy-3-(methylthio)phenyl)methanesulfonamide is unique due to the presence of both hydroxyl and methylthio groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H11NO3S2

Molekulargewicht

233.3 g/mol

IUPAC-Name

N-(4-hydroxy-3-methylsulfanylphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO3S2/c1-13-8-5-6(3-4-7(8)10)9-14(2,11)12/h3-5,9-10H,1-2H3

InChI-Schlüssel

YFRCDXIXEQDGSE-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=CC(=C1)NS(=O)(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.